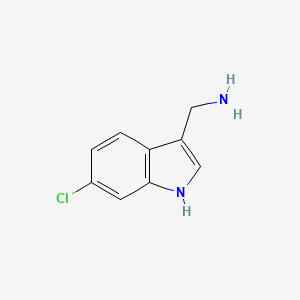

(6-chloro-1H-indol-3-yl)methanamine

Description

A Privileged Scaffold in Drug Discovery

The term "privileged structure" was coined to describe molecular frameworks that can serve as ligands for diverse biological receptors. ingentaconnect.com The indole (B1671886) nucleus perfectly fits this description, forming the core of numerous approved drugs. eurekaselect.comingentaconnect.com Its ability to mimic peptide structures and participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, allows indole-based molecules to bind with high affinity to enzymes and receptors. nih.govfiveable.me This versatility has been exploited in the development of drugs targeting a wide range of conditions, including cancer, inflammation, and central nervous system disorders. eurekaselect.comnih.govscispace.com

The structural flexibility of the indole scaffold allows for the introduction of various substituents at different positions, leading to a vast chemical space for the design of new therapeutic agents. mdpi.com This has been instrumental in the development of compounds that can overcome drug resistance, a significant challenge in modern medicine. mdpi.com

Diverse Applications Across Chemical Sciences

Beyond its role in medicinal chemistry, the indole scaffold has found applications in various other areas of the chemical sciences. Indole derivatives are utilized in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and advanced materials. Their unique electronic properties make them suitable for these applications. In agriculture, indole-3-acetic acid is a natural plant hormone crucial for growth and development. nih.govcreative-proteomics.com Synthetic indole derivatives are also being explored for their potential to enhance crop yields and disease resistance. creative-proteomics.com

Structure

3D Structure

Properties

IUPAC Name |

(6-chloro-1H-indol-3-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2/c10-7-1-2-8-6(4-11)5-12-9(8)3-7/h1-3,5,12H,4,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQOGRCNBNZOBAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC=C2CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10651648 | |

| Record name | 1-(6-Chloro-1H-indol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887581-88-6 | |

| Record name | 6-Chloro-1H-indole-3-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887581-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-Chloro-1H-indol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6-chloro-1H-indol-3-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations Involving 6 Chloro 1h Indol 3 Yl Methanamine and Its Derivatives

General Synthetic Strategies for Indole (B1671886) Functionalization

The indole ring system, found in a vast array of biologically important natural products and synthetic drugs, has spurred the continuous development of new synthetic methodologies. Many traditional methods for indole synthesis are limited by the availability of starting materials, often requiring ortho-substituted anilines. More versatile approaches aim to construct the indole ring from simpler, monofunctionalized arenes.

Conventional Approaches to Substituted Indoles

Conventional methods for synthesizing substituted indoles have been the bedrock of heterocyclic chemistry for over a century. These well-established reactions provide reliable pathways to a wide variety of indole derivatives.

The Fischer indole synthesis, first reported in 1883, stands as a preeminent method for indole construction. This reaction involves the acid-catalyzed condensation of an arylhydrazine with a ketone or aldehyde. youtube.comyoutube.com The resulting arylhydrazone undergoes a beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement, leading to the formation of the indole ring with the elimination of ammonia (B1221849). The reaction is sensitive to electronic effects on the aromatic ring; electron-donating groups accelerate the reaction, while electron-withdrawing groups can hinder or prevent it. youtube.com For instance, a para-substituted arylhydrazine will typically yield a 5-substituted indole. youtube.com

More recent variations of this approach include the Japp–Klingemann reaction, which utilizes the reaction of an aryldiazonium salt with a β-ketoester, followed by acid-catalyzed cyclization of the resulting hydrazone. Additionally, rhodium-catalyzed C-H activation of hydrazines followed by coupling with alkynes presents a modern alternative to the classical Fischer synthesis. nih.gov

| Reaction Name | Starting Materials | Key Transformation | Ref. |

| Fischer Indole Synthesis | Arylhydrazine, Ketone/Aldehyde | beilstein-journals.orgbeilstein-journals.org-Sigmatropic Rearrangement | youtube.com |

| Japp–Klingemann Reaction | Aryldiazonium Salt, β-Ketoester | Hydrazone formation and cyclization | |

| Rhodium-Catalyzed Synthesis | Hydrazine, Alkyne | C-H activation and coupling | nih.gov |

The compound 4-(ethylsulfonyl)-1-chloro-2-nitrobenzene serves as a versatile intermediate in the synthesis of various organic compounds, including those with potential applications in pharmaceuticals and agrochemicals. Its chemical structure, featuring chloro, nitro, and ethylsulfonyl groups, allows for a range of chemical transformations. For instance, in the context of indole synthesis, related compounds like 1-chloro-4-nitrobenzene (B41953) can undergo biodegradation by certain bacteria, leading to intermediates such as 2-amino-5-chlorophenol (B1209517) through partial reduction of the nitro group and subsequent rearrangement. nih.gov This highlights the potential for both chemical and biological transformations of such precursors to generate substituted aromatic amines, which are key building blocks for indole synthesis.

Multi-component reactions (MCRs) have gained significant traction in organic synthesis due to their efficiency, atom economy, and ability to generate molecular diversity in a single step. tandfonline.comrsc.org These one-pot reactions involve the combination of three or more reactants to form a complex product that incorporates most of the atoms from the starting materials. rsc.org

Several MCRs are particularly useful for the synthesis of 3-substituted indoles. The Yonemitsu three-component reaction, for example, involves the condensation of an indole, an aldehyde, and a nucleophile like malononitrile (B47326) or Meldrum's acid. acs.orgdu.ac.ir This reaction can be accelerated under various conditions, including in microdroplets or with the use of catalysts like copper-based metal-organic frameworks. acs.orgdu.ac.ir Another approach involves the ceric ammonium (B1175870) nitrate-promoted condensation of indoles, aldehydes, and pyrazol-5-amine to yield 3-substituted indoles. rsc.org

A one-pot, three-component sequential approach can also be employed, where an in situ generated 3-indolylalcohol (from the reaction of an indole and an aldehyde) undergoes nucleophilic substitution with various nucleophiles to afford the desired 3-substituted indole derivative. tandfonline.com

| MCR Type | Reactants | Product | Ref. |

| Yonemitsu Reaction | Indole, Aldehyde, Malononitrile/Meldrum's Acid | 3-Substituted Indole | acs.orgdu.ac.ir |

| Ceric Ammonium Nitrate Promoted | Indole, Aldehyde, Pyrazol-5-amine | 3-Substituted Indole | rsc.org |

| Sequential One-Pot | Indole, Aldehyde, Nucleophile | 3-Substituted Indole | tandfonline.com |

The Friedel-Crafts alkylation of indoles is a powerful and direct method for introducing substituents at the C3 position of the indole ring. nih.govacs.org This reaction typically involves the use of a Lewis or Brønsted acid catalyst to activate an electrophile, which then reacts with the electron-rich indole nucleus. nih.govacs.org

A variety of alkylating agents can be employed, including trichloroacetimidates, which are particularly effective for preparing C3-benzyl indoles. nih.gov The reaction often proceeds best with an excess of the indole to prevent over-alkylation. nih.gov Electron-withdrawing groups on either the indole or the imidate can also help to avoid polyalkylation. nih.gov

Other electrophiles used in Friedel-Crafts alkylations of indoles include p-quinols, N,O-acetals, and β-nitrostyrenes. acs.orgrsc.orgmdpi.com The use of chiral catalysts, such as chiral phosphoric acids or copper(I) complexes with chiral ligands, can enable enantioselective Friedel-Crafts alkylations, providing access to optically active indole derivatives. acs.orgmdpi.com

| Electrophile | Catalyst | Key Feature | Ref. |

| Trichloroacetimidates | Lewis Acid | Synthesis of C3-benzyl indoles | nih.gov |

| p-Quinols | Chiral Phosphoric Acid | Enantioselective formation of 5-(3-indole)-2-cyclohexenone derivatives | acs.org |

| N,O-Acetals | Cu(OTf)₂ | Access to C3 amide aza-alkylated indoles | rsc.org |

| β-Nitrostyrenes | Chiral Aziridine-Phosphine/Cu(I) | Asymmetric Friedel-Crafts alkylation | mdpi.com |

Sustainable and Green Chemistry Protocols for Indole Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable methods for chemical synthesis. beilstein-journals.orgnih.gov This trend is also evident in the field of indole synthesis, where researchers are exploring greener alternatives to traditional methods. beilstein-journals.orgnih.govresearchgate.net

One area of focus is the use of greener reaction media, such as water or propylene (B89431) carbonate. researchgate.netmdpi.com For example, the palladium-catalyzed Friedel-Crafts-type alkylation of indoles with allylic esters has been successfully carried out in water using an amphiphilic resin-supported catalyst. mdpi.com Similarly, the synthesis of bis-indole derivatives has been achieved in high yields using propylene carbonate as a green solvent. researchgate.net

The development of sustainable multicomponent reactions is another important aspect of green indole synthesis. rsc.org An innovative two-step synthesis of indole-2-carboxamides involves an Ugi four-component reaction followed by an acid-catalyzed cyclization, using ethanol (B145695) as a benign solvent and avoiding the need for a metal catalyst. rsc.org This method is scalable and provides access to a wide range of substituted indoles. rsc.org

Furthermore, the use of nanocatalysts, photocatalysis, microwave irradiation, and ball milling are being explored as greener alternatives for promoting indole synthesis, particularly for reactions like the Friedel-Crafts reaction between indoles and aldehydes to produce bis(indolyl)methanes. beilstein-journals.orgnih.gov

Transition Metal-Catalyzed Methodologies for Indole Modifications

Transition metal catalysis has revolutionized the synthesis and functionalization of heterocyclic compounds. For indole derivatives, catalysts based on palladium, copper, and rhodium are instrumental in forging new carbon-carbon and carbon-heteroatom bonds, often with high levels of selectivity.

Palladium-catalyzed reactions are powerful tools for constructing and functionalizing the indole nucleus. researchgate.net The palladium-catalyzed cross-coupling of amines with aryl halides (Buchwald-Hartwig amination) is a cornerstone for creating C-N bonds and is widely applied in the synthesis of complex nitrogen-containing heterocycles. acs.org For instance, tandem processes involving an initial intermolecular N-arylation followed by an intramolecular C-H activation/cyclization can efficiently build carbazole (B46965) frameworks from anilines and bromoindoles. acs.org

Furthermore, palladium catalysis is key in intramolecular cyclization reactions to form the indole ring itself. An efficient method involves the palladium-catalyzed intramolecular oxidative C-H coupling of N-aryl enamines to produce various substituted indoles, including those with chloro- and bromo-substituents. unina.it This approach can be enhanced by microwave irradiation. mdpi.comunina.it Palladium complexes are also used in direct C-H activation/arylation reactions on the indole core, allowing for the introduction of aryl groups at specific positions, although controlling regioselectivity can be challenging. mdpi.com These methods are crucial for synthesizing intermediates for pharmaceuticals and other advanced materials. researchgate.net

Copper catalysts offer a cost-effective and efficient alternative for various coupling and functionalization reactions on the indole scaffold. Copper-catalyzed C-H amination and related C-H functionalization reactions allow for the direct modification of the indole ring without prior activation. While direct C-H amination is a developing field, copper's utility is well-established in related transformations. For example, a one-pot synthesis of multisubstituted indoles has been developed using a copper catalyst that promotes a sequence of Chan-Lam N-arylation followed by an intramolecular cross-dehydrogenative C-C bond formation. rsc.org

Copper catalysts have also been shown to direct functionalization to specific positions on the indole ring. The first example of a direct and site-selective C6-arylation of indoles was achieved using a copper(I) oxide (CuO) catalyst with diaryliodonium salts as the coupling partners, guided by an N-P(O)tBu2 directing group. acs.org Furthermore, copper(II) bromide (CuBr2) catalyzes the regioselective chalcogenylation (introduction of sulfur or selenium) at the C3 position of both N-protected and unprotected indoles. mdpi.com Copper-carbene species have also been used for the regioselective C5-H alkylation of indoles bearing a carbonyl group at the C3 position. rsc.org These methodologies demonstrate the power of copper catalysis to selectively functionalize the indole benzene (B151609) ring, which is traditionally less reactive than the pyrrole (B145914) ring.

Table 3: Regioselectivity in Copper-Catalyzed Indole Functionalization

| Position | Reaction Type | Catalyst System | Key Feature |

| C3 | Chalcogenylation | CuBr₂ | Works on N-protected and unprotected indoles. mdpi.com |

| C5 | Alkylation | Copper-carbene | Requires C3-carbonyl directing group. rsc.org |

| C6 | Arylation | CuO / N-P(O)tBu₂ directing group | First example of direct C6-arylation. acs.org |

Rhodium catalysis provides powerful and often unique methods for the C-H functionalization of indoles, enabling the formation of C-C bonds at positions that are difficult to access otherwise. acs.orgnih.gov Rhodium-carbene intermediates, generated from diazo compounds, can react with the electron-rich indole nucleus to achieve C-H insertion. The regioselectivity of this insertion is highly dependent on the substitution pattern of the indole. For indoles unsubstituted at the C3 position, functionalization occurs predominantly at C3. acs.org

The use of directing groups attached to the indole nitrogen is a common strategy to control regioselectivity. For example, an N-pivaloyl group can direct rhodium catalysts to functionalize the C7 position of the indole ring with excellent regioselectivity, allowing for alkenylation and alkylation reactions. nih.govthieme-connect.com In contrast, the use of a less bulky directing group or the presence of a substituent at the C6 position can shift the selectivity to the C2 position. thieme-connect.com Enantioselective C-H functionalization at the C3 position has also been achieved using chiral rhodium(II) catalysts, yielding α-alkyl-α-indolylacetates with high enantioselectivity. acs.org More complex transformations, such as rhodium-catalyzed oxidative annulation of 2- or 7-arylindoles with alkenes or alkynes, can construct valuable polycyclic indole frameworks using air as the oxidant. nih.gov

Targeted Synthesis of (6-chloro-1H-indol-3-yl)methanamine and Related Analogs

The synthesis of this compound and its analogs is a significant area of focus in medicinal and synthetic chemistry. These compounds serve as crucial intermediates for more complex molecules. Methodologies for their preparation are diverse, often leveraging the inherent reactivity of the indole nucleus. The following sections detail specific and targeted synthetic strategies.

Synthetic Routes from 6-Chloro-1H-indole-3-carbaldehyde Precursors

The most direct and common precursor for the synthesis of this compound is 6-chloro-1H-indole-3-carbaldehyde. nih.govbldpharm.com This starting material, a stable solid, provides the necessary carbon framework, requiring only the conversion of the aldehyde functional group into a primary amine. This transformation is typically achieved through reductive amination. The general pathway involves the reaction of the aldehyde with an ammonia source to form an intermediate imine, which is subsequently reduced to the desired methanamine. Various catalytic systems and reducing agents can be employed to effect this transformation efficiently. For instance, rhodium catalysts combined with water-soluble phosphines have been used for the reductive amination of various benzaldehydes with aqueous ammonia and ammonium acetate, achieving high selectivity. thieme-connect.de

Reductive Amination as a Strategy for Indole-3-methanamine Core Formation

Reductive amination is a cornerstone strategy for the synthesis of amines from carbonyl compounds and stands as the principal method for forming the indole-3-methanamine core from its corresponding carbaldehyde. masterorganicchemistry.com The process begins with the nucleophilic attack of an amine (in this case, ammonia) on the aldehyde's carbonyl carbon, forming a carbinolamine intermediate. youtube.com This intermediate then dehydrates, often under mild acidic conditions (pH 4-5), to yield an imine or, more accurately, its protonated form, the iminium ion. youtube.com

The crucial step is the reduction of this C=N double bond. While general reducing agents like sodium borohydride (B1222165) (NaBH₄) can be used, they can also reduce the starting aldehyde, leading to alcohol byproducts. masterorganicchemistry.comyoutube.com To circumvent this, milder and more selective reducing agents are preferred. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective because they are not potent enough to reduce the aldehyde but readily reduce the more reactive iminium ion. masterorganicchemistry.com This selectivity ensures that the reaction proceeds cleanly towards the desired amine product, avoiding multiple alkylations that can plague other amine synthesis methods. masterorganicchemistry.com

| Method | Precursor | Reagents | Key Features |

| Direct Reductive Amination | 6-Chloro-1H-indole-3-carbaldehyde | 1. Ammonia Source (e.g., NH₄OAc) 2. Selective Reducing Agent (e.g., NaBH₃CN) | High selectivity for the primary amine. masterorganicchemistry.com |

| Catalytic Reductive Amination | 6-Chloro-1H-indole-3-carbaldehyde | Aqueous NH₃, Catalyst (e.g., Rh/TPPTS), NH₄OAc | Homogeneously catalyzed process, can be performed in aqueous media. thieme-connect.de |

Selective Synthesis of 3-Indolylmethanamine Derivatives via Catalyzed Friedel-Crafts Amidoalkylation

The Friedel-Crafts reaction offers a powerful method for C-H functionalization of the indole nucleus. In the context of synthesizing 3-indolylmethanamine derivatives, the aza-Friedel-Crafts reaction (or amidoalkylation) is particularly relevant. This reaction involves the addition of an indole to an imine or its equivalent, typically catalyzed by a Lewis or Brønsted acid.

Recent advancements have focused on developing enantioselective versions of this reaction to produce chiral amines. For example, copper(II) complexes with chiral ligands have been successfully employed to catalyze the asymmetric addition of indoles to N-sulfonyl aldimines and isatin-derived N-Boc-ketimines. nih.gov These methods provide optically active 3-indolyl-methanamine derivatives in high yields and with excellent enantioselectivity, demonstrating a sophisticated approach to constructing these valuable building blocks. nih.gov

| Catalyst System | Reactants | Product Type | Significance |

| Copper(II)-Chiral Bisoxazoline | Indole, N-sulfonyl aldimine | Optically active 3-indolyl-methanamine derivatives | Provides simple access to chiral products with high enantioselectivity. |

| Copper(II)-BINOL/Proline Ligand | Indole, Isatin-derived N-Boc-ketimine | Chiral 3-indolyl-3-aminooxindoles | Effective for creating complex, chiral amine structures under mild conditions. nih.gov |

Divergent Synthetic Pathways to Difluoromethylated Indole-3-carbinols and Indole-3-methanamines

Incorporating fluorine atoms into pharmaceutical compounds can significantly alter their metabolic stability and biological activity. A facile and straightforward method for the synthesis of difluoromethylated indole-3-methanamines has been developed utilizing a Friedel-Crafts reaction. rsc.org This approach is notable for its divergent nature, allowing for catalyst-controlled access to either indole-3-carbinols or indole-3-methanamines from the same precursors. rsc.orgresearchgate.net

The key strategy involves the in situ generation of difluoroacetaldehyde (B14019234) from its ethyl hemiacetal precursor. The choice of an acid or base catalyst then directs the reaction pathway. In the presence of an amine, the reaction proceeds via the generated difluoroacetaldehyde to form the corresponding difluoromethylated indole-3-methanamine. This protocol is characterized by its broad substrate compatibility and good to excellent yields. rsc.org

Derivatization of the Methanamine Moiety (e.g., N,N-dimethylation to 6-Chlorogramine)

Once the primary amine, this compound, is synthesized, the methanamine moiety can be further functionalized. A common and important derivatization is N,N-dimethylation to produce the tertiary amine, known as 6-Chlorogramine.

The classic method for achieving this transformation is the Eschweiler-Clarke reaction . wikipedia.orgname-reaction.com This one-pot reaction converts a primary or secondary amine into a tertiary amine using excess formaldehyde (B43269) and formic acid. wikipedia.orgjk-sci.com The mechanism involves the initial formation of an iminium ion from the primary amine and formaldehyde. jk-sci.com Formic acid then acts as a hydride donor, reducing the iminium ion to the N-methylated amine, releasing carbon dioxide in an irreversible step. wikipedia.org For a primary amine, this process occurs twice to yield the N,N-dimethylated product. name-reaction.com A key advantage of the Eschweiler-Clarke reaction is that it halts at the tertiary amine stage, preventing the formation of quaternary ammonium salts. wikipedia.org

| Reaction | Starting Material | Reagents | Product |

| Eschweiler-Clarke Methylation | This compound | Formaldehyde (HCHO), Formic Acid (HCOOH) | 6-Chlorogramine (N,N-dimethyl-(6-chloro-1H-indol-3-yl)methanamine) |

Alternative, formalin-free methods have also been developed, using paraformaldehyde and oxalic acid dihydrate, which generates the necessary formaldehyde and formic acid in situ at elevated temperatures. tandfonline.com

Structure Activity Relationship Sar Studies in the 6 Chloro 1h Indol 3 Yl Methanamine Framework

General Principles of SAR in Indole-Based Compounds

The structure-activity relationship (SAR) of indole-based compounds is a critical area of study in medicinal chemistry, aiming to understand how structural modifications of the indole (B1671886) scaffold influence its biological activity. The indole ring system is considered a "privileged" structure due to its ability to serve as a versatile template for designing ligands for a wide range of biological targets. chula.ac.thbenthamscience.com The fascinating molecular framework of indole allows it to mimic the structure of numerous proteins and bind reversibly to various enzymes, which provides immense opportunities for the development of novel drugs with distinct mechanisms of action. chula.ac.thresearchgate.net

The indole core itself is an aromatic heterocyclic compound, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring. bhu.ac.in This structure is electron-rich, which makes it prone to electrophilic substitution reactions, primarily at the C3 position. bhu.ac.in The reactivity and electronic properties of the indole ring can be significantly altered by the introduction of various substituents. These modifications can influence the compound's affinity and selectivity for its biological target, as well as its pharmacokinetic properties. The versatility of the indole scaffold allows for the synthesis of large libraries of compounds with diverse biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. benthamscience.comopenmedicinalchemistryjournal.com

Investigating the Impact of Halogen Substitution on Molecular Interactions

Halogen atoms are frequently incorporated into the structure of indole-based compounds to modulate their biological activity. The nature and position of the halogen substituent can have a profound impact on the molecule's electronic properties, lipophilicity, and ability to form specific interactions with its target protein.

The type of halogen substituent on the indole ring can lead to significant differences in biological activity. This is due to the varying electronegativity, size, and ability to form halogen bonds of fluorine, chlorine, and bromine.

In a study of styrylquinoline analogues, the nature of the substituent at the C6 position had a clear impact on antiplasmodial activity. The general trend for improved potency was H < OMe < F < Cl, indicating that chlorine at this position was the most favorable substituent. nih.gov Specifically, chlorinated arylvinylquinolines were found to be more potent than the corresponding fluorinated and methoxylated analogues. nih.gov For instance, a compound with chlorine at the R1 position (EC50 = 37.0 ± 4.3 nM) showed a twofold higher activity than the analogous compounds with a methoxy (B1213986) group (EC50 = 88.7 ± 2.3 nM) or a fluorine atom (EC50 = 82.6 ± 9.4 nM) at the same position. nih.gov

Conversely, in a series of halogenated indole alkaloids known as meridianins, a single bromine substitution at either position 5 or 6 of the indole ring resulted in a considerable improvement in potency against certain kinases. nih.gov However, the presence of two bromine atoms slightly reduced the inhibitory potency. nih.gov This highlights that the optimal halogen substitution pattern is highly dependent on the specific compound series and its biological target.

| Compound Series | Halogen Substituent | Position | Observed Activity Trend | Reference |

| Styrylquinolines | Cl, F, OMe, H | 6 | Cl > F > OMe > H | nih.gov |

| Meridianins | Br | 5 or 6 | Single Br substitution improves potency | nih.gov |

In some series of compounds, the presence of an EWG is essential for activity. For example, in a study of indole-benzimidazole derivatives, compounds with an EWG at the R2 position were found to be more active as anticancer agents. openmedicinalchemistryjournal.com Similarly, for a series of indole derivatives, the presence of an EWG at the 8th position showed a good association at the target site due to hydrogen bonding and Van der Waals interactions. chula.ac.th

Structure-Activity Relationships of Substitutions on the Indole Core

The biological activity of indole-based compounds is not only influenced by substituents on the benzene ring but also by modifications at other positions of the indole core.

The 5-position of the indole ring is a common site for substitution, and modifications at this position can have a significant impact on biological activity. In a series of indole-2-carboxamide derivatives, the nature of the substituent at the 5-position was found to be critical for their antimicrobial activity. researchgate.net

In another study focusing on HIV-1 fusion inhibitors, the linkage between two indole rings was investigated. nih.gov While the parent compound had a 6-6' linkage, compounds with a 5-6', 6-5', or 5-5' linkage all showed reduced activity, indicating that the specific connectivity of the indole cores is crucial for optimal biological function. nih.gov Furthermore, the synthesis of derivatives with alternative substitutions at various positions, including the 5-position, was explored to optimize the lead compound. nih.govacs.org For instance, starting materials like 5-bromoindole (B119039) or indole-5-boronic acid were used to introduce different functionalities at this position. nih.govacs.org

Effects of Multi-Substitution on the Indole Core

The substitution pattern on the indole core of (6-chloro-1H-indol-3-yl)methanamine is a critical determinant of its biological profile. The presence of a halogen, specifically chlorine at the 6-position, is a common feature in many biologically active indole derivatives. nih.gov Research has shown that the electronic properties of the indole ring, influenced by various substituents, can significantly affect the molecule's interactions with biological targets. nih.gov

Studies involving multi-substitution have explored the introduction of additional groups, such as halogens (bromine, fluorine) at other positions (e.g., 5- and 7-positions) or methoxy groups at the 5- or 6-positions. nih.gov For instance, the introduction of a 5-chloro substituent in a related indole series was identified as being associated with notable activity. nih.gov Furthermore, the synthesis of analogs with a 6-chloro-7-hydroxy or 6-chloro-7-methoxy motif has been a strategy to probe the SAR of these compounds. mdpi.com These modifications aim to understand the tolerance of the indole framework for various functional groups and their impact on affinity and selectivity for specific biological targets. mdpi.com

Modifications and Derivatization of the Methanamine Side Chain

The methanamine side chain at the 3-position of the indole core offers a versatile point for modification, and its derivatization has been a key strategy in SAR studies.

Alkylation and acylation of the primary amine in the methanamine side chain can profoundly influence the compound's properties. In the context of Friedel-Crafts reactions, which involve the alkylation and acylation of aromatic rings, it is understood that these modifications introduce new carbon-carbon bonds and can alter the electronic and steric profile of the molecule. masterorganicchemistry.com

While direct SAR data on the alkylation and acylation of this compound is specific to proprietary research, general principles of medicinal chemistry suggest that N-alkylation can impact a compound's basicity, lipophilicity, and ability to form hydrogen bonds. For example, in a related series of 1-phenylbenzazepines, an N-3 methyl substituent was found to be better tolerated than N-H or an N-3 allyl substituent for D1 receptor affinity. mdpi.com

Acylation, the process of adding an acyl group, transforms the primary amine into an amide. This change generally reduces the basicity of the nitrogen and introduces a carbonyl group that can act as a hydrogen bond acceptor. The nature of the acyl group itself (e.g., aliphatic vs. aromatic) can further modulate the compound's activity.

The exploration of a wide array of amine reagents to introduce diversity at the R3 position (the amine functionality) has been a fruitful avenue in SAR studies. nih.gov This approach allows for the investigation of how different substituents on the nitrogen atom affect biological activity. Researchers have utilized various amines to probe for specific interactions, such as hydrogen bonding. nih.gov

Examples of amine reagents used in the synthesis of related indole analogs include:

p-Methoxybenzylamine

p-Methoxyphenethylamine

2,5-Dimethoxyphenethylamine

Homopiperonylamine

Comparative SAR Studies with Related Indole and Benzopyran Scaffolds

To better understand the unique contribution of the this compound framework, comparative SAR studies with other structurally related scaffolds are invaluable.

The indole nucleus is a privileged structure in medicinal chemistry, and numerous analogs have been synthesized and evaluated. For instance, the 3-piperidin-4-yl-1H-indole scaffold has been explored as a novel chemotype. nih.gov SAR studies on this series revealed that the framework is generally intolerant to most N-piperidinyl modifications, highlighting the specific structural requirements for activity. nih.gov In another example, spirooxindole analogues incorporating indole and pyrazole (B372694) moieties have been synthesized and tested for their biological activity. nih.gov These studies provide a broader context for understanding the SAR of indole-based compounds.

Comparative analysis with other substituted indoles, such as those with a 5-methoxy group, also provides valuable insights. nih.gov The position and nature of the substituent on the indole ring can dramatically alter the compound's properties and biological activity.

While structurally distinct, benzopyran scaffolds share some features with indoles, such as a bicyclic aromatic system. Comparative SAR studies between these two scaffolds are less common but can offer unique insights into the importance of the nitrogen atom in the indole ring for a given biological activity. The replacement of the indole's pyrrole ring with a pyran ring in a benzopyran can affect the molecule's electronics, conformation, and hydrogen bonding capacity. Such comparative studies help to delineate the specific pharmacophoric elements required for a desired biological effect.

Mechanistic Investigations of Chemical Reactivity and Molecular Interactions of 6 Chloro 1h Indol 3 Yl Methanamine Derivatives

Elucidation of Reaction Mechanisms in Synthetic Pathways

The indole (B1671886) nucleus is a prominent scaffold in a vast array of natural products and synthetic compounds with significant biological and chemical properties. nih.govnih.govchim.it Consequently, the development of efficient synthetic methodologies for the functionalization of indoles, including (6-chloro-1H-indol-3-yl)methanamine and its derivatives, is a subject of intense research. nih.gov Understanding the underlying reaction mechanisms is crucial for optimizing existing synthetic routes and designing novel transformations.

Proposed Mechanisms for Multi-Component Reactions (e.g., Van Leusen Reaction)

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. nih.govrsc.org The Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC), is a notable example employed for the synthesis of various heterocycles. wikipedia.orgorganic-chemistry.org

The Van Leusen reaction can be adapted to synthesize 3-substituted-1H-imidazol-5-yl-1H-indoles. nih.gov A proposed mechanism for a three-component reaction involving an indole-3-carbaldehyde (such as 6-chloro-1H-indole-3-carbaldehyde), an amine, and TosMIC to form an imidazole (B134444) ring at the 3-position of the indole is as follows:

Aldimine Formation: The reaction initiates with the condensation of the indole-3-carbaldehyde with an amine to form an aldimine. wikipedia.org

Deprotonation of TosMIC: In the presence of a base, the acidic proton of TosMIC is removed, generating a nucleophilic carbanion. organic-chemistry.orgnih.gov

Nucleophilic Attack: The TosMIC anion attacks the electrophilic carbon of the aldimine. wikipedia.org

Cyclization: An intramolecular cyclization occurs, leading to the formation of a five-membered ring. wikipedia.orgyoutube.com

Elimination and Aromatization: Subsequent elimination of the tosyl group and tautomerization leads to the formation of the aromatic imidazole ring. wikipedia.orgyoutube.com

A study on the synthesis of 3-substituted-1H-imidazol-5-yl-1H-indoles used this approach, reacting 6-chloro-1H-indole-3-carbaldehyde with various amines and TosMIC. nih.gov This highlights the utility of the Van Leusen-type reaction in functionalizing the indole scaffold.

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

| 6-chloro-1H-indole-3-carbaldehyde | 4-methoxyphenethylamine | p-toluenesulfonylmethyl isocyanide | 6-Chloro-3-(1-(4-methoxyphenethyl)-1H-imidazol-5-yl)-1H-indole nih.gov |

| 6-chloro-1H-indole-3-carbaldehyde | 4-iodobenzylamine | p-toluenesulfonylmethyl isocyanide | 6-Chloro-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole nih.gov |

| 6-fluoro-1H-indole-3-carbaldehyde | 4-iodobenzylamine | p-toluenesulfonylmethyl isocyanide | 6-Fluoro-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole nih.gov |

Mechanistic Insights into Catalytic Reactions for Indole Functionalization

Transition-metal catalysis has become an indispensable tool for the functionalization of C-H bonds in indoles, offering high selectivity and efficiency. nih.govrsc.org Palladium-catalyzed reactions, in particular, have been extensively studied for the arylation, alkenylation, and other modifications of the indole core. rsc.orgacs.org

A plausible mechanism for the palladium-catalyzed C-H functionalization often involves the following key steps:

Directing Group Coordination: A directing group on the indole, such as a carbonyl or an amide, coordinates to the palladium catalyst. nih.govacs.org This brings the catalyst into close proximity to the C-H bond to be functionalized.

C-H Activation: The palladium catalyst cleaves the C-H bond, typically at the C2 or C4 position, forming a palladacycle intermediate. acs.org

Oxidative Addition: An aryl halide or another coupling partner undergoes oxidative addition to the palladium center.

Reductive Elimination: The two organic fragments on the palladium center couple, and the desired functionalized indole is released, regenerating the active catalyst. acs.org

Recent research has demonstrated the palladium-catalyzed sequential oxycyclization of indole-tethered allenes to construct oxepino-indole cores. acs.org This transformation showcases a C2 umpolung activation of indoles through a η³-π-allyl reactivity, a novel approach to indole functionalization. acs.org Mechanistic investigations, including control experiments and DFT analysis, have been crucial in elucidating the underlying pathways of these complex catalytic cycles. acs.org

Furthermore, the regioselective reaction of 2-indolylmethanols with enamides, catalyzed by Lewis acids like AlCl₃, provides an efficient route to hybrid molecules containing both indole and enamide skeletons. mdpi.com A proposed mechanism involves the in-situ generation of a carbocation at the C3 position of the indole, which is then attacked by the enamide. mdpi.com

Understanding Molecular Recognition and Binding Mechanisms (Non-Clinical Focus)

The interaction of small molecules with biological macromolecules is fundamental to many biological processes. Understanding the principles governing these interactions is key to various fields, including chemical biology.

General Principles of Ligand-Target Interactions

Ligand-target interactions are governed by a combination of non-covalent forces that collectively determine the binding affinity and specificity. americanpharmaceuticalreview.com These interactions are highly specific, often described by the "lock and key" model, where a ligand fits into a specific binding site on its receptor. genextgenomics.comyoutube.com

Key principles include:

Specificity: Ligands bind to their receptors with high specificity, which is crucial for eliciting a precise biological response. genextgenomics.comyoutube.com

Reversibility: Most ligand-receptor interactions are reversible, allowing for dynamic regulation. genextgenomics.com

Affinity: The strength of the interaction, quantified by the dissociation constant (Kd), determines the concentration of the ligand required to achieve a significant level of binding. youtube.com

Conformational Change: The binding of a ligand often induces a conformational change in the receptor, which is a critical step in signal transduction. youtube.com

The forces driving these interactions include:

Hydrogen Bonds: These are directional interactions between a hydrogen atom bonded to an electronegative atom and another electronegative atom. americanpharmaceuticalreview.com

Electrostatic Interactions: These occur between charged or polar groups on the ligand and the target. americanpharmaceuticalreview.commdpi.com

Van der Waals Forces: These are weak, short-range interactions arising from temporary fluctuations in electron density.

Hydrophobic Interactions: The tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous environment.

Investigation of Binding Sites and Modes (e.g., Heme Iron Interactions)

The indole nucleus is a common motif in molecules that interact with heme-containing proteins. acs.orgnih.gov Heme is an iron-containing porphyrin that is essential for the function of many enzymes and proteins involved in processes like oxygen transport and metabolism. nih.gov

Indoleamine 2,3-dioxygenase (IDO1) is a heme-containing enzyme that catalyzes the oxidation of tryptophan. acs.orgnih.gov Some inhibitors of IDO1, which may include derivatives of this compound, are known to interact directly with the heme iron. nih.gov

The binding of indole derivatives to heme-containing proteins can occur through several mechanisms:

Direct Coordination: The nitrogen atom of the indole ring or other functional groups on the molecule can directly coordinate to the iron atom of the heme group. mdpi.com

Heme Displacement: Some inhibitors can displace the entire heme cofactor from the apoenzyme, preventing its function. nih.gov

Allosteric Binding: Molecules can bind to a site on the protein distinct from the active site, inducing a conformational change that affects heme binding or activity. nih.gov

For instance, in the context of corrosion inhibition on iron surfaces, indole derivatives are thought to adsorb onto the metal surface through a combination of electrostatic interactions and the donation of electrons from the indole nitrogen and π-system to the d-orbitals of iron, forming a protective coordinate bond. mdpi.com While not a biological system, this illustrates the fundamental interaction capabilities of the indole scaffold with iron.

In the case of heme dioxygenases, it was initially proposed that deprotonation of the indole NH group was a necessary step for catalysis. acs.org However, subsequent studies using 1-methyl-L-tryptophan, which cannot be deprotonated at the indole nitrogen, showed that it can still be a substrate, suggesting an alternative mechanism that does not require N-H deprotonation. acs.org This highlights the importance of detailed mechanistic studies in understanding ligand-target interactions.

| Compound | Target | Interaction Type |

| Indole Derivatives | Heme-containing proteins (e.g., IDO1) | Direct coordination to heme iron, heme displacement, allosteric binding nih.gov |

| Tryptophan | Heme dioxygenases | Catalytic oxidation acs.org |

| Indole Derivatives | Iron surface | Electrostatic interactions, coordinate bonding mdpi.com |

Computational Chemistry and Theoretical Studies of 6 Chloro 1h Indol 3 Yl Methanamine and Indole Derivatives

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, balancing accuracy with computational feasibility. It is extensively used to study the electronic structure and properties of molecules, including complex systems like indole (B1671886) derivatives.

Probing Mechanistic Pathways and Transition States

DFT calculations are instrumental in elucidating the step-by-step processes of chemical reactions, known as reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify intermediates and, crucially, the high-energy transition states that govern the reaction rate.

For instance, DFT has been employed to study the mechanistic pathways of reactions involving indole derivatives. acs.org These calculations can reveal the energy barriers associated with different potential reaction routes, helping to predict the most likely outcome. acs.org In the context of substituted indoles, DFT can be used to model the transition state structures for various reactions. For example, in the acid-catalyzed chlorination of indole, DFT calculations have shown that the activation energy for chlorination at the C6 position is the most favorable. researchgate.net

Mechanistic investigations, supported by DFT studies, have been crucial in understanding complex transformations, such as the palladium-catalyzed sequential oxycyclization of indole-tethered allenes to form oxepino-indole cores. acs.org These computational approaches provide a deeper understanding of the underlying reaction mechanisms. acs.org

Prediction of Stereochemical Outcomes and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is critical to its function. DFT is a powerful tool for predicting the stereochemical outcome of chemical reactions. numberanalytics.com By calculating the energies of different possible stereoisomers, scientists can determine the most stable or likely product. numberanalytics.com This is particularly important in the synthesis of chiral molecules, where precise control over the 3D structure is essential.

DFT methods have been successfully used to rationalize and predict the enantioselectivity of reactions such as the Friedel-Crafts reaction of indoles. nih.gov These studies can lead to the development of models that predict the absolute configuration of the products. nih.gov

Furthermore, understanding the preferred spatial arrangement, or conformation, of a molecule is key to understanding its properties. For substituted amines and other flexible molecules, computational methods can predict conformationally-dependent descriptors. chemrxiv.org Conformational analysis of substituted cyclohexanes, a related area of study, also relies on determining the most stable arrangement of substituent groups. youtube.com For dipeptides, which can have numerous possible conformations, DFT has been used to identify the most stable geometries. nih.gov

Analysis of Electronic Structure and Reactivity Profiles

The arrangement of electrons within a molecule, its electronic structure, dictates its chemical reactivity. DFT calculations provide a detailed picture of this electronic landscape. Key parameters derived from these calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's ability to donate or accept electrons. nih.gov

The electronic chemical potential, another descriptor derived from DFT, indicates the tendency of electrons to escape from a system; a higher value suggests greater reactivity. researchgate.net The analysis of the Molecular Electrostatic Potential (MEP) map helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, offering insights into how it will interact with other chemical species. nih.gov

For halogenated compounds like chlorohydroquinones, DFT studies have shown that the presence and position of the halogen atom can significantly influence the electronic properties and reactivity of the molecule. researchgate.net These computational studies help in understanding the stability and chemical behavior of such compounds. researchgate.netresearchgate.net

Molecular Docking Simulations for Ligand-Receptor Interactions (Non-Clinical Focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor), such as a protein or enzyme. This method is invaluable for understanding the non-covalent interactions that drive molecular recognition.

In the context of indole derivatives, molecular docking studies are frequently used to explore their potential interactions with various biological targets. These simulations can reveal key binding modes and interactions, such as hydrogen bonds and hydrophobic interactions, between the indole-based compound and the active site of a receptor. mdpi.commdpi.com For example, docking studies have been used to investigate the binding of indole derivatives to enzymes like acetylcholinesterase and butyrylcholinesterase, providing insights into their inhibitory potential. mdpi.com

The binding affinity, often expressed as a docking score or binding energy, can be calculated to estimate the strength of the interaction. nih.govnih.gov These computational predictions can help to rationalize the structure-activity relationships of a series of compounds and guide the design of new molecules with enhanced binding properties. researchgate.netjpsbr.org It is important to note that these simulations are theoretical and focused on understanding the fundamental principles of molecular interaction, not on clinical applications. The proper application of receptor theory can aid in examining structure-activity relationships and chemical modifications to fit the active site of a macromolecule. psu.edu

Theoretical Studies on Bond Dissociation Energies and Regioselectivity in Halogenated Indoles

The strength of a chemical bond is a fundamental property that influences a molecule's stability and reactivity. Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. Theoretical calculations, particularly using DFT, are widely employed to determine BDEs for a variety of molecules, including halogenated indoles. nih.govnih.gov

Studies have shown that the position of the halogen atom on the indole ring can significantly affect the C-X (carbon-halogen) bond strength. For instance, in monochloroindoles, the C-Cl bonds on the benzene (B151609) portion of the ring have different BDEs than those on the pyrrole (B145914) ring. nih.gov These calculated BDEs can provide insights into the regioselectivity of reactions, such as palladium-catalyzed cross-coupling, where the weaker C-X bond is more likely to react. nih.govacs.org

Regioselectivity, the preference for reaction at one position over another, is a critical aspect of chemical synthesis. DFT calculations can be used to predict the regioselectivity of various reactions involving substituted indoles. nih.govresearchgate.net For example, theoretical studies can explain why a particular position on the indole ring is more susceptible to electrophilic attack or functionalization. researchgate.netnih.gov These computational insights are invaluable for designing synthetic routes that yield the desired product with high selectivity.

Table of Calculated Bond Dissociation Energies (BDEs) for Chloroindoles

| Position of Chlorine | Calculated C-Cl BDE (kcal/mol) |

| 2 | 102-103 |

| 3 | 102-103 |

| 6 | 98-99 |

Note: Data derived from analogous patterns in benzofuran (B130515) and general trends for 6,5-fused heterocycles. nih.gov

Applications of 6 Chloro 1h Indol 3 Yl Methanamine As a Research Tool and Chemical Building Block

Role in the Synthesis of Complex Organic Molecules

The strategic placement of a chlorine atom and an aminomethyl group makes (6-chloro-1H-indol-3-yl)methanamine a valuable intermediate in the synthesis of elaborate organic structures. The indole (B1671886) core is a privileged scaffold in medicinal chemistry, and the chlorine atom at the 6-position can significantly influence the electronic properties and metabolic stability of the final compound. The primary amine serves as a crucial handle for a wide array of chemical transformations, including amide bond formation, alkylation, and reductive amination.

While direct examples of synthesis starting from this compound are specific to proprietary research, its synthetic utility can be understood by examining the reactions of its immediate precursor, 6-chloro-1H-indole-3-carbaldehyde, and the non-chlorinated analogue, (1H-indol-3-yl)methanamine. For instance, the aldehyde precursor is used to synthesize complex heterocyclic systems like pyrido[3,4-b]indol-1-ones. nih.gov Similarly, non-chlorinated indolylmethanamine derivatives are key intermediates in the synthesis of tubulin polymerization inhibitors. nih.gov These examples demonstrate the synthetic routes through which the 6-chloroindole (B17816) moiety can be incorporated into larger, more complex molecular frameworks. The amine function allows for the straightforward coupling with carboxylic acids, acyl chlorides, and other electrophiles to build diverse molecular architectures.

Table 1: Examples of Complex Molecules Derived from Indole-3-methyl Scaffolds

| Starting Material Precursor | Resulting Complex Molecule Class | Research Area |

| 5-chloro-3-formyl indole-2-carboxylate | Pyrido[3,4-b]indol-1-ones | EGFR Inhibitors nih.gov |

| 1-Methyl-1H-indole-3-carboxaldehyde | N-((1-methyl-1H-indol-3-yl)methyl)acetamides | Tubulin Polymerization Inhibitors nih.gov |

| 6-chloro-1H-indole-3-carbaldehyde | 3-Substituted-1H-imidazol-5-yl-1H-indoles | Antimicrobial Agents nih.gov |

Contributions to the Development of Novel Chemical Methodologies and Processes

Reagents like this compound and its precursors are instrumental in the development and validation of new synthetic methodologies. The predictable reactivity of the indole nucleus and its functional groups allows chemists to test the scope and limitations of novel chemical transformations.

A significant example is the use of its precursor, 6-chloro-1H-indole-3-carbaldehyde, in the Van Leusen three-component reaction. nih.gov This reaction methodology efficiently combines an aldehyde, a primary amine, and p-toluenesulfonylmethyl isocyanide to generate substituted imidazole (B134444) rings in a single step. By employing the chlorinated indole aldehyde, researchers were able to rapidly generate a series of novel indole-imidazole hybrids, demonstrating the power of this multi-component reaction for building complex heterocyclic systems. nih.gov

Furthermore, indole derivatives are frequently used as substrates in the development of transition-metal-catalyzed reactions, such as rhodium-catalyzed C-H activation/annulation processes to create fused polycyclic indole systems. rsc.orgunimi.it The availability of a diverse palette of substituted indoles, including halogenated variants like this compound, is crucial for chemists to explore the substrate scope and establish the utility of these emerging synthetic methods.

Utilization in the Construction of Chemical Compound Libraries for Academic Screening Efforts

Chemical libraries, which are large, diverse collections of compounds, are essential tools for discovering new biologically active molecules through high-throughput screening. this compound and its precursors are ideal starting materials for generating focused libraries of indole-based compounds.

In a notable research effort, scientists synthesized an extensive library of 3-substituted-1H-imidazol-5-yl-1H-indole analogues to screen for activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This library was constructed using the Van Leusen reaction, with 6-chloro-1H-indole-3-carbaldehyde serving as a key building block for a subset of the synthesized compounds. The screening campaign successfully identified derivatives with potent anti-MRSA activity. nih.gov The inclusion of the 6-chloro substituent was a deliberate strategy to probe structure-activity relationships, where modifications to the indole core are systematically correlated with changes in biological effect.

Table 2: Selected Compounds from an Indole-Imidazole Library with Anti-MRSA Activity

| Compound | Structure | Activity (MIC µg/mL) |

| Indole-imidazole 1 | 3-(1-Benzyl-1H-imidazol-5-yl)-1H-indole | 16 nih.gov |

| Indole-imidazole 2 | 3-(1-(4-Methoxyphenethyl)-1H-imidazol-5-yl)-1H-indole | 16 nih.gov |

| Analogue 8 | 6-Chloro-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole | >16 nih.gov |

| Analogue 26 | 6-Chloro-3-(1-(4-(trifluoromethyl)benzyl)-1H-imidazol-5-yl)-1H-indole | ≤ 0.25 nih.gov |

Application as a Precursor for Diverse Indole-Based Research Compounds

The primary application of this compound in a research context is as a precursor, or starting material, for other target molecules. Its structure allows chemists to introduce the "6-chloro-1H-indol-3-ylmethyl" fragment into a larger assembly. This moiety is found in a variety of research compounds designed to interact with biological targets.

For example, the indole scaffold is a core component of molecules targeting serotonin (B10506) receptors, kinases, and microtubules. nih.govnih.govnih.gov The synthesis of 1H-indole-3-carboxylic acid pyridine-3-ylamides as selective 5-HT2C receptor antagonists highlights the modular nature of indole chemistry, where the core can be functionalized to achieve specific biological activities. nih.gov By starting with the 6-chloro derivative, researchers can synthesize analogues of known active compounds to study the effect of halogenation on receptor binding, selectivity, or pharmacokinetic properties. This approach is fundamental to medicinal chemistry and drug discovery, where small structural changes are used to optimize the properties of a lead molecule. The use of related chlorinated indole cores in the development of potent enzyme inhibitors further underscores the value of this structural motif in creating diverse and biologically relevant compounds. nih.gov

Table of Mentioned Chemical Compounds

| Chemical Name |

| (1H-indol-3-yl)methanamine |

| This compound |

| 1-Methyl-1H-indole-3-carboxaldehyde |

| 1H-indole-3-carboxylic acid pyridine-3-ylamides |

| 2-(1H-indol-3-yl)quinazolin-4(3H)-one |

| 3,4,5-trimethoxyaniline |

| 3-substituted-1H-imidazol-5-yl-1H-indole |

| 5-chloro-3-formyl indole-2-carboxylate |

| 6-chloro-1H-indole-3-carbaldehyde |

| Acetic acid |

| Chloroacetyl chloride |

| Imidazo[1,5-a]indol-3-ones |

| Indole |

| N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides |

| N-[5-(6-Chloro-3-cyano-1-methyl-1H-indol-2-yl)-pyridin-3-ylmethyl]-ethanesulfonamide |

| p-toluenesulfonylmethyl isocyanide |

| Pyrido[3,4-b]indol-1-ones |

| Triethylamine |

Q & A

Basic: What are the common synthetic routes for preparing (6-chloro-1H-indol-3-yl)methanamine, and what reaction conditions are critical for optimizing yield?

Answer:

The synthesis of this compound typically involves functionalization of the indole core. Key steps include:

- Starting Material : 6-Chloroindole, which is commercially available or synthesized via Fischer indole synthesis.

- Methanamine Introduction : A Mannich reaction or reductive amination can introduce the methanamine group at the 3-position. For example, reacting 6-chloroindole with formaldehyde and ammonium chloride under acidic conditions forms the primary amine .

- Optimization : Critical parameters include pH control (to prevent side reactions), temperature (40–60°C for Mannich reactions), and solvent choice (e.g., ethanol or THF). Catalysts like acetic acid or Lewis acids (e.g., ZnCl₂) improve yield .

Table 1 : Example Reaction Conditions for Methanamine Derivatization

| Reaction Type | Reagents | Conditions | Yield Range |

|---|---|---|---|

| Mannich | Formaldehyde, NH₄Cl | H₂O/EtOH, 50°C, 12h | 60–75% |

| Reductive Amination | NaBH₃CN, CH₂O | MeOH, RT, 6h | 50–65% |

Basic: How is the structure of this compound confirmed using spectroscopic and crystallographic methods?

Answer:

Structural confirmation relies on:

- NMR Spectroscopy :

- ¹H NMR : The indole NH proton appears as a broad singlet (δ 10.5–11.5 ppm). The methanamine CH₂ group resonates as a triplet (δ 3.2–3.5 ppm), while aromatic protons (C4–C7) show splitting patterns dependent on substitution .

- ¹³C NMR : The C3 carbon (bearing methanamine) appears at δ 40–45 ppm, distinct from aromatic carbons (δ 110–135 ppm) .

- X-ray Crystallography : SHELX software is widely used for crystal structure refinement. For example, derivatives like N-benzyl-(6-chloro-1H-indol-3-yl)methanamine (compound 5l) show planar indole rings and bond angles consistent with sp³ hybridization at the methanamine carbon .

Advanced: What strategies are employed to analyze structure-activity relationships (SAR) of this compound derivatives in pharmacological studies?

Answer:

SAR analysis involves:

- Functional Group Modifications : Adding substituents (e.g., benzyl, methyl) to the methanamine group alters biological activity. For instance, N-benzyl derivatives exhibit enhanced activity against drug-resistant pathogens due to improved lipophilicity .

- Pharmacophore Modeling : Computational tools identify critical interaction sites (e.g., indole NH for hydrogen bonding, chloro substituent for hydrophobic interactions).

- In Vitro Assays : Testing derivatives in cytotoxicity (e.g., MTT assay) and target-binding studies (e.g., enzyme inhibition) reveals key structural requirements. For example, bulkier substituents at the methanamine position reduce activity, suggesting steric hindrance .

Table 2 : Activity of Selected Derivatives

| Derivative | Modification | IC₅₀ (μM) | Target |

|---|---|---|---|

| 5l | N-Benzyl | 2.1 | Antimicrobial |

| Unmodified | -NH₂ | 12.4 | Antimicrobial |

Advanced: How do researchers address contradictions in biological activity data across different studies involving this compound analogues?

Answer:

Contradictions arise due to variations in:

- Assay Conditions : Differences in cell lines, incubation times, or solvent (DMSO concentration) affect results. Standardizing protocols (e.g., CLSI guidelines) minimizes discrepancies .

- Structural Purity : Impurities from incomplete synthesis (e.g., unreacted 6-chloroindole) can skew activity. HPLC or LC-MS purity checks (>95%) are essential .

- Mechanistic Context : Activity in intracellular vs. extracellular environments (e.g., compound 5l’s efficacy against intracellular pathogens) requires tailored experimental designs .

Advanced: What methodological considerations are essential when designing experiments to evaluate the pharmacokinetic properties of this compound-based compounds?

Answer:

Key considerations include:

- Solubility and Permeability : LogP values (experimental or calculated) predict membrane penetration. Derivatives with logP >2.5 (e.g., N-benzyl) show better absorption .

- Metabolic Stability : Liver microsome assays identify susceptibility to cytochrome P450 enzymes. Methylation of the methanamine group reduces metabolic clearance .

- In Vivo Models : Rodent studies assess bioavailability and half-life. For example, radiolabeled compounds track tissue distribution .

Basic: What are the key challenges in purifying this compound, and what chromatographic techniques are recommended?

Answer:

Challenges include:

- Polarity : The primary amine group increases polarity, complicating separation from unreacted starting materials.

- Recommended Techniques :

Table 3 : Purification Parameters

| Technique | Stationary Phase | Mobile Phase | Purity Achieved |

|---|---|---|---|

| Flash | Silica Gel | CH₂Cl₂:MeOH | 90–95% |

| HPLC | C18 Column | H₂O:ACN + 0.1% TFA | >98% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.